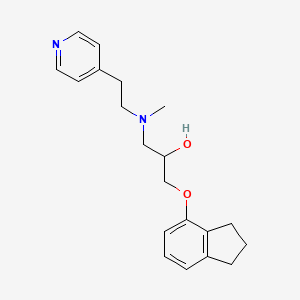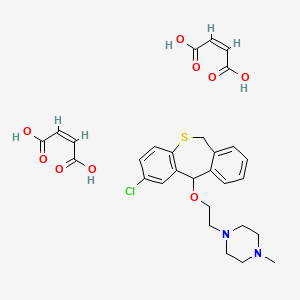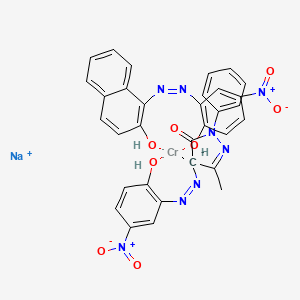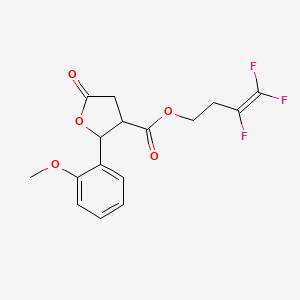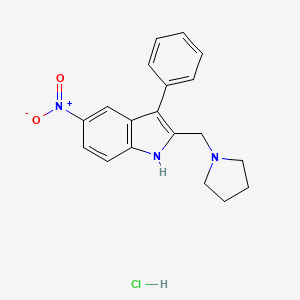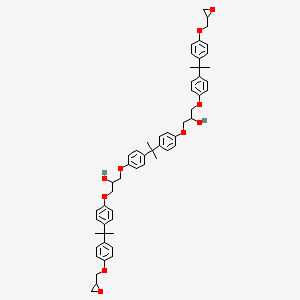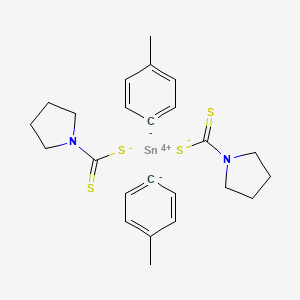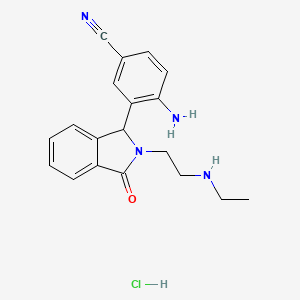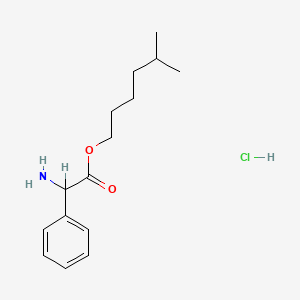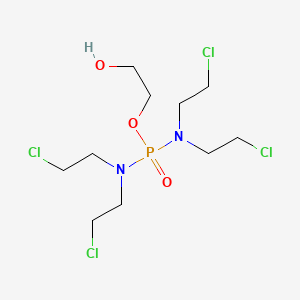
2-Hydroxyethyl n,n,n',n'-tetrakis(2-chloroethyl)phosphorodiamidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl n,n,n’,n’-tetrakis(2-chloroethyl)phosphorodiamidate is a chemical compound with the molecular formula C10H21Cl4N2O3P
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl n,n,n’,n’-tetrakis(2-chloroethyl)phosphorodiamidate typically involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride, followed by the addition of 2-hydroxyethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyethyl n,n,n’,n’-tetrakis(2-chloroethyl)phosphorodiamidate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions may produce various substituted phosphorodiamidates.
Applications De Recherche Scientifique
2-Hydroxyethyl n,n,n’,n’-tetrakis(2-chloroethyl)phosphorodiamidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxyethyl n,n,n’,n’-tetrakis(2-chloroethyl)phosphorodiamidate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: This compound is similar in structure but lacks the chloroethyl groups.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Another similar compound with hydroxypropyl groups instead of chloroethyl groups.
Uniqueness
2-Hydroxyethyl n,n,n’,n’-tetrakis(2-chloroethyl)phosphorodiamidate is unique due to the presence of chloroethyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
350501-50-7 |
|---|---|
Formule moléculaire |
C10H21Cl4N2O3P |
Poids moléculaire |
390.1 g/mol |
Nom IUPAC |
2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethanol |
InChI |
InChI=1S/C10H21Cl4N2O3P/c11-1-5-15(6-2-12)20(18,19-10-9-17)16(7-3-13)8-4-14/h17H,1-10H2 |
Clé InChI |
SZPCVEAAUNRPLP-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)N(CCCl)P(=O)(N(CCCl)CCCl)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


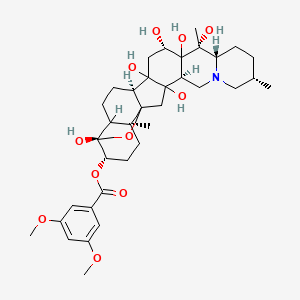
![N(sup delta)-Acetyl-delta-aminophalloin [German]](/img/structure/B12750948.png)
